Asperugin B

説明

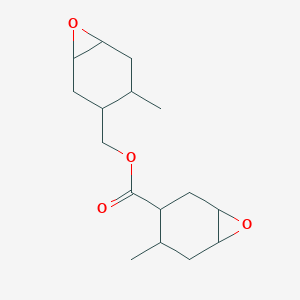

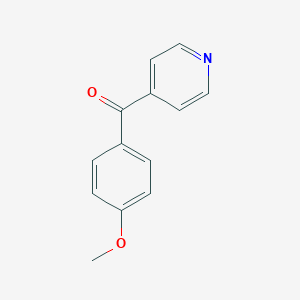

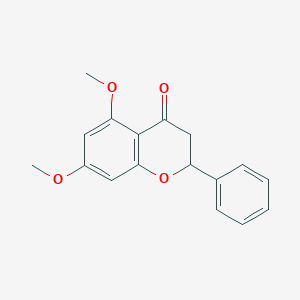

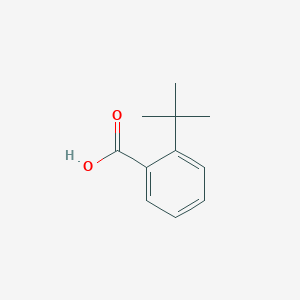

Asperugin B is a compound with the molecular formula C23H30O5 . It’s known by several synonyms, including 3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde .

Synthesis Analysis

Asperugin B is a secondary metabolite produced by the fungus Aspergillus nidulans . The biosynthetic potential of microorganisms like Aspergillus nidulans is much higher than expected, and various strategies have been developed to induce the expression of silent genes and gain access to potentially bioactive natural products .Molecular Structure Analysis

The molecular weight of Asperugin B is 386.5 g/mol . The IUPAC name is 3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

The chemical study of secondary metabolites from Aspergillus sparsus NBERC_28952 resulted in the isolation of three new asperugin analogues, named Aspersparin A-C, and a new azaphilone derivative, named Aspersparin D, together with two known compounds, Asperugin B and sydonic acid .Physical And Chemical Properties Analysis

Asperugin B has a molecular weight of 386.5 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 11 . The exact mass is 386.20932405 g/mol, and the monoisotopic mass is also 386.20932405 g/mol .科学的研究の応用

Herbicidal Activity : Asperugin B has been isolated from Aspergillus sparsus NBERC_28952 and shown to possess herbicidal activities. This compound may represent a new source of natural compounds for weed control (Wu et al., 2023).

Antifungal and Antibacterial Properties : Synthesized asperugin, along with related compounds, demonstrated moderate antifungal activities in vitro, suggesting its potential use in developing antifungal agents (Hayashi et al., 1982).

Inhibitor of Protein Tyrosine Phosphatase 1B : A study found that a new asperentin analog, related to asperugin, acts as an inhibitor of human protein tyrosine phosphatase 1B (PTP1B). This finding has implications for the potential treatment of type 2 diabetes and sleeping sickness (Wiese et al., 2017).

Antimicrobial Agents : Asperugin and related compounds have been studied for their antimicrobial properties, with findings suggesting moderate effectiveness in controlling microbial growth. This opens up potential applications in developing new antimicrobial drugs (Ballantine et al., 1971).

Potential in Atherosclerosis Prevention : Asperlin, another compound related to asperugin, has been found to inhibit foam cell formation and prevent atherosclerosis in mice. This suggests a potential role for asperugin-like compounds in cardiovascular disease treatment (Zhou et al., 2017).

将来の方向性

The discovery of Asperugin B and other secondary metabolites from fungi like Aspergillus sparsus NBERC_28952 has opened up new possibilities for the development of bioactive compounds . These compounds have shown herbicidal activities, representing a new source of compounds to control weeds . This suggests potential future directions in the field of natural product pesticide development.

特性

IUPAC Name |

3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBSZUYIWDXRKO-XURGJTJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asperugin B | |

CAS RN |

14522-05-5 | |

| Record name | Asperugin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。